4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine 4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16061966
InChI: InChI=1S/C18H10F4N4O6/c19-13-15(21)18(32-8-2-4-10(24)12(6-8)26(29)30)16(22)14(20)17(13)31-7-1-3-9(23)11(5-7)25(27)28/h1-6H,23-24H2
SMILES:
Molecular Formula: C18H10F4N4O6
Molecular Weight: 454.3 g/mol

4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine

CAS No.:

Cat. No.: VC16061966

Molecular Formula: C18H10F4N4O6

Molecular Weight: 454.3 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine -

Specification

Molecular Formula C18H10F4N4O6
Molecular Weight 454.3 g/mol
IUPAC Name 4-[4-(4-amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitroaniline
Standard InChI InChI=1S/C18H10F4N4O6/c19-13-15(21)18(32-8-2-4-10(24)12(6-8)26(29)30)16(22)14(20)17(13)31-7-1-3-9(23)11(5-7)25(27)28/h1-6H,23-24H2
Standard InChI Key LEMSWPKHKMDOGI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)N)[N+](=O)[O-])F)F)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[4-(4-amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitroaniline, reflecting its biphenylether backbone with nitro and amino groups at specific positions and fluorine atoms on the central phenoxy ring. Its molecular formula, C₁₈H₁₀F₄N₄O₆, corresponds to a molecular weight of 454.3 g/mol.

Structural Features

The compound’s structure comprises two nitro-substituted aromatic rings connected via ether linkages (Figure 1). Key features include:

  • A central 2,3,5,6-tetrafluorophenoxy group bridging two aromatic rings.

  • Nitro groups at the 3-position of one ring and the 2-position of the terminal ring.

  • An amino group at the 4-position of the terminal ring.

This arrangement creates a highly polarized electron distribution, with fluorine atoms enhancing steric and electronic stability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₀F₄N₄O₆
Molecular Weight454.3 g/mol
IUPAC Name4-[4-(4-amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitroaniline
SMILESC1=CC(=C(C=C1OC2=C(C(=C(C(=C2F)F)OC3=CC(=C(C=C3)N)N+[O-])F)F)N+[O-])N
InChIKeyLEMSWPKHKMDOGI-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity Profile

The molecule’s functional groups dictate its reactivity:

  • Nitro Groups: Susceptible to reduction to amines or hydroxylamines under acidic or catalytic conditions.

  • Amino Group: Participates in diazotization, acylation, or Schiff base formation.

  • Fluorinated Aromatic Rings: Resist electrophilic substitution but may undergo nucleophilic attack at electron-deficient positions.

Physicochemical Properties and Stability

Solubility and Stability

The compound’s low polarity (due to fluorinated regions) suggests limited solubility in polar solvents like water but moderate solubility in dichloromethane or dimethylformamide. Fluorine atoms enhance thermal and oxidative stability, making it resistant to degradation under standard conditions.

Spectroscopic Characteristics

Though experimental data are sparse, theoretical predictions indicate:

  • IR Spectroscopy: Strong absorption bands for N-H (3300–3500 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C-F (1100–1000 cm⁻¹).

  • NMR: Distinct ¹⁹F NMR signals between -140 ppm and -160 ppm for tetrafluorophenoxy groups .

CompoundKey FeaturesPotential Use
4-HPPPPhenoxyphenol, induces apoptosisAnticancer therapy
4-Amino-4'-nitrobiphenylBiphenyl amine-nitro derivativeOrganic synthesis
Target CompoundFluorinated, multi-nitro/amino groupsPharmaceuticals, materials

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